
N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide is a synthetic compound that has been developed for scientific research purposes. It is a member of the anthracene family and has been shown to have potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide involves its ability to inhibit the activity of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also has antioxidant properties and has been shown to reduce oxidative stress in cells. In addition, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide in lab experiments is its anti-inflammatory and antioxidant properties. This makes it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders. However, one limitation is that it has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research of N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide. One potential direction is to study its potential use in the treatment of inflammatory diseases and oxidative stress-related disorders. Another direction is to further investigate its potential use in cancer treatment. In addition, more research is needed to determine its safety and efficacy in humans, including its pharmacokinetics and toxicity. Finally, the development of new analogs of N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoyl chloride with 9,10-anthraquinone in the presence of a base such as triethylamine. The resulting product is then reacted with hexanol in the presence of an acid catalyst to yield the final product.
Applications De Recherche Scientifique
N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide has potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O6/c1-2-3-4-7-14-36-16-10-11-19(22(15-16)30(34)35)27(33)29-21-13-12-20(28)23-24(21)26(32)18-9-6-5-8-17(18)25(23)31/h5-6,8-13,15H,2-4,7,14H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWELPJXPSOGAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)phenyl]acetamide](/img/structure/B4978102.png)
![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4978110.png)

![5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B4978122.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromo-2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4978129.png)
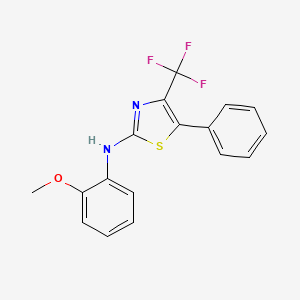
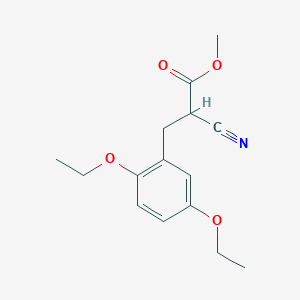
![2-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4978146.png)
![5-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978157.png)
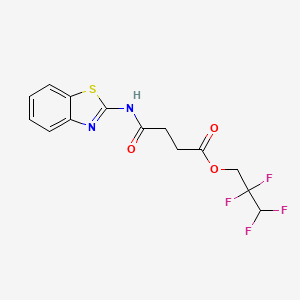
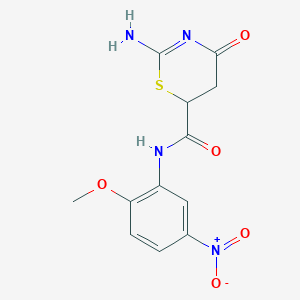
![2-[(anilinocarbonothioyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4978184.png)
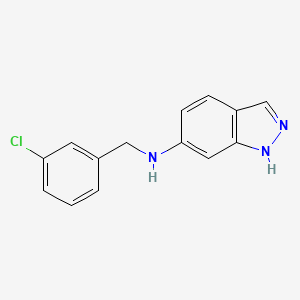
![4-[methyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4978198.png)